molecular formula C21H18FN3O4 B2890644 N-(benzo[d][1,3]dioxol-5-yl)-2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide CAS No. 1251614-06-8

N-(benzo[d][1,3]dioxol-5-yl)-2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide

Cat. No. B2890644
M. Wt: 395.39
InChI Key: AFMBUMQYJYFATH-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Antibacterial Agents

N-(benzo[d][1,3]dioxol-5-yl)-2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide and its derivatives have been explored for their antibacterial properties. In one study, derivatives of this compound demonstrated significant antibacterial activity, contributing to the development of new antimicrobial agents (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Phosphoinositide 3-Kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) Dual Inhibitors

This compound has been investigated for its role in inhibiting PI3Kα and mTOR, two crucial pathways in cell growth and survival. These properties are particularly relevant in cancer research, where inhibiting these pathways can impede tumor growth and progression (Stec et al., 2011).

Synthesis of Polybenzoquinazolines

The synthesis of polybenzoquinazolines, including benzo[h]-naphth[1,2-f]quinazolines and benzo[h]-phenanthren[9,10-f]quinazoines, utilized intermediates derived from similar compounds. This approach benefits pharmaceutical and material science research, where such compounds are useful (Wei et al., 2016).

Synthesis of Benzo[b][1,8]naphthyridin-2-(1H)-ones

In another study, the facile synthesis of 4-amino-N-benzylbenzo[b][1,8]naphthyridin-2(1H)-ones from N-benzyl-N-(3-cyanoquinolin-2-yl)acetamides was achieved. This research is significant in the development of new chemical entities for various applications (Nandini et al., 2014).

Ruthenium Catalysts in Ketone Reduction

Compounds structurally related to N-(benzo[d][1,3]dioxol-5-yl)-2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide have been used in preparing ruthenium catalysts for ketone reduction. This research contributes to the field of catalysis, which is fundamental in industrial chemical processes (Facchetti et al., 2016).

Ligand-Protein Interactions and Photovoltaic Efficiency

Compounds including benzothiazolinone acetamide analogs, structurally related to the queried compound, were studied for their ligand-protein interactions and potential use in dye-sensitized solar cells (DSSCs). The study focused on the photo-voltaic efficiency, highlighting its relevance in renewable energy technologies (Mary et al., 2020).

Fluorescent Chemosensors

Research on a compound based on naphthyridine and benzothiazole groups, similar to the queried compound, developed a fluorescent chemosensor for detecting Al³⁺ and Fe³⁺ ions. This application is significant in environmental monitoring and analytical chemistry (Yao et al., 2018).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(8-fluoro-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O4/c22-12-1-3-16-14(7-12)21(27)15-9-25(6-5-17(15)24-16)10-20(26)23-13-2-4-18-19(8-13)29-11-28-18/h1-4,7-8H,5-6,9-11H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFMBUMQYJYFATH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1NC3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-yl)-2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide

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